(Z)-Metominostrobin

Beschreibung

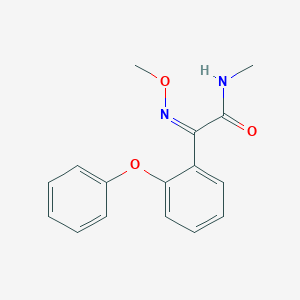

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2Z)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-17-16(19)15(18-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,19)/b18-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIRDDUVRXCDBN-SDXDJHTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=N\OC)/C1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016614 | |

| Record name | (Z)-Metominostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133408-50-1, 133408-51-2 | |

| Record name | Metominostrobin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133408501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Metominostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetamide, α-(methoxyimino)-N-methyl-2-phenoxy-, (αE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOMINOSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OH8UHE3ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Z)-Metominostrobin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Metominostrobin is a synthetic fungicide belonging to the strobilurin class, renowned for its broad-spectrum activity against a wide array of fungal plant pathogens. First commercialized in 1999 by Shionogi, this active ingredient has become a significant tool in crop protection. Its efficacy stems from its ability to inhibit mitochondrial respiration in fungi, a mode of action that distinguishes it from many other fungicides. This technical guide provides an in-depth overview of the discovery of (Z)-Metominostrobin, a detailed synthesis pathway with experimental protocols, and a comprehensive look at its mechanism of action. Quantitative data on its biological activity is presented for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Discovery and Development

The discovery of (Z)-Metominostrobin is rooted in the study of natural antifungal compounds. The strobilurins, the chemical family to which Metominostrobin belongs, were first isolated from wood-rotting mushrooms such as Oudemansiella mucida and Strobilurus tenacellus[1][2][3]. These naturally occurring compounds exhibited potent fungicidal properties, which spurred the development of synthetic analogs with improved stability and efficacy for agricultural use.[2]

Metominostrobin emerged from this research as a second-generation strobilurin fungicide. It is a systemic, curative, and preventative fungicide primarily developed for the control of rice blast (Pyricularia oryzae).[2][4] Over time, its application has expanded to other crops, including wheat, soybeans, cotton, and corn.[4]

Synthesis Pathway

The chemical synthesis of (Z)-Metominostrobin is a multi-step process that has been detailed in several patents. A common and efficient pathway starts from diphenyl ether and proceeds through four key transformations: acylation, hydrolysis, oximation, and methylation.

Experimental Protocols

The following protocols are based on methodologies described in patent literature.

Step 1: Acylation of Diphenyl Ether to 2-(Phenoxy)Benzoyl Nitrile

-

Materials: Diphenyl ether, ethanedinitrile (oxalyl nitrile), anhydrous aluminum chloride, and a suitable solvent (e.g., dichloromethane).

-

Procedure: To a cooled solution (-5 to 0 °C) of diphenyl ether and ethanedinitrile in the solvent, anhydrous aluminum chloride is added portion-wise while maintaining the temperature. The reaction mixture is stirred for several hours at room temperature. Upon completion, the reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(phenoxy)benzoyl nitrile.

Step 2: Hydrolysis of 2-(Phenoxy)Benzoyl Nitrile to 2-(2-Phenoxyphenyl)-2-oxoacetamide

-

Materials: 2-(Phenoxy)benzoyl nitrile, 6N hydrochloric acid.

-

Procedure: 2-(Phenoxy)benzoyl nitrile is suspended in 6N hydrochloric acid and stirred at room temperature for an extended period (e.g., 22-24 hours). Water is then added to the mixture, and the product is extracted with a suitable organic solvent like ethyl acetate. The organic extract is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give 2-(2-phenoxyphenyl)-2-oxoacetamide.

Step 3: Oximation of 2-(2-Phenoxyphenyl)-2-oxoacetamide to 2-(2-Phenoxyphenyl)-2-(hydroxyimino)acetamide

-

Materials: 2-(2-Phenoxyphenyl)-2-oxoacetamide, hydroxylamine sulfate, toluene.

-

Procedure: A mixture of 2-(2-phenoxyphenyl)-2-oxoacetamide and hydroxylamine sulfate in toluene is heated at a specific temperature (e.g., 70-72 °C) for several hours. After cooling to room temperature, water is added, and the precipitated solid is collected by filtration, washed with water, and dried to afford 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide.

Step 4: Methylation of 2-(2-Phenoxyphenyl)-2-(hydroxyimino)acetamide to (Z)-Metominostrobin

-

Materials: 2-(2-Phenoxyphenyl)-2-(hydroxyimino)acetamide, dimethyl sulfate, potassium carbonate, acetone.

-

Procedure: To a suspension of 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide and potassium carbonate in acetone, dimethyl sulfate is added dropwise. The reaction mixture is stirred at room temperature for several hours. After the reaction is complete, the inorganic salts are filtered off, and the filtrate is concentrated. The residue is then purified, for example, by recrystallization, to yield (Z)-Metominostrobin.

Quantitative Data for Synthesis

| Step | Product | Starting Material | Reagents | Conditions | Yield |

| 1 | 2-(Phenoxy)Benzoyl Nitrile | Diphenyl Ether | Ethanedinitrile, AlCl₃ | -5 to 0 °C, then RT | ~71% |

| 2 | 2-(2-Phenoxyphenyl)-2-oxoacetamide | 2-(Phenoxy)Benzoyl Nitrile | 6N HCl | Room Temperature, 22-24h | 85-87% |

| 3 | 2-(2-Phenoxyphenyl)-2-(hydroxyimino)acetamide | 2-(2-Phenoxyphenyl)-2-oxoacetamide | Hydroxylamine Sulfate | 70-72 °C, 5-6h | ~98% |

| 4 | (Z)-Metominostrobin | 2-(2-Phenoxyphenyl)-2-(hydroxyimino)acetamide | Dimethyl Sulfate, K₂CO₃ | Room Temperature | High |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Mechanism of Action: Inhibition of Mitochondrial Respiration

(Z)-Metominostrobin, like other strobilurin fungicides, acts as a Quinone outside Inhibitor (QoI). Its primary target is the cytochrome bc1 complex (also known as Complex III) within the mitochondrial respiratory chain of fungi.

The electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane that are crucial for the production of ATP, the main energy currency of the cell. (Z)-Metominostrobin specifically binds to the Qo site of cytochrome b, a key component of Complex III. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1. The disruption of the electron flow has two major consequences:

-

Inhibition of ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase. By halting electron flow, (Z)-Metominostrobin effectively stops ATP production, leading to a rapid depletion of the fungal cell's energy reserves.

-

Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This oxidative stress can cause significant damage to cellular components, including lipids, proteins, and DNA.

The combined effects of energy deprivation and oxidative stress ultimately lead to the inhibition of fungal growth and spore germination.

Signaling Pathway Diagram

Caption: Mechanism of action of (Z)-Metominostrobin in the fungal mitochondrion.

Biological Activity

(Z)-Metominostrobin exhibits a broad spectrum of fungicidal activity. While it was initially developed for rice blast, its efficacy extends to various other economically important plant pathogens.

Quantitative Fungicidal Activity

| Fungal Pathogen | Common Disease | EC₅₀ (µg/mL) |

| Pyricularia oryzae | Rice Blast | Data not available |

| Rhizoctonia solani | Sheath Blight (Rice) | Data not available |

| Blumeria graminis | Powdery Mildew (Cereals) | Data not available |

| Septoria tritici | Leaf Blotch (Wheat) | Data not available |

| Puccinia spp. | Rusts (Cereals) | Data not available |

Note: Specific EC₅₀ values are highly dependent on the fungal isolate, experimental conditions, and are often proprietary data. The table indicates the types of pathogens generally controlled by Metominostrobin.

Experimental Workflow

The development and evaluation of a fungicide like (Z)-Metominostrobin follow a structured workflow, from initial synthesis to final field trials.

Workflow Diagram

Caption: General workflow for the development and evaluation of (Z)-Metominostrobin.

Conclusion

(Z)-Metominostrobin stands as a testament to the successful development of synthetic fungicides inspired by natural products. Its well-defined synthesis pathway and its potent and specific mechanism of action make it a valuable tool for managing a wide range of fungal diseases in agriculture. Understanding the technical details of its discovery, synthesis, and mode of action is crucial for its effective and sustainable use, as well as for the development of new and improved fungicidal agents in the future. Further research to populate a comprehensive public database of its efficacy against various pathogens would be a valuable asset to the scientific community.

References

- 1. Metominostrobin (Ref: SSF 126) [sitem.herts.ac.uk]

- 2. (2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide | C16H16N2O3 | CID 5483872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. AgroPages-Metominostrobin market current trends and future aspect analysis by 2027-Agricultural news [news.agropages.com]

(Z)-Metominostrobin chemical structure and properties

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of (Z)-Metominostrobin, a broad-spectrum strobilurin fungicide. It is intended for researchers, scientists, and professionals involved in drug development and crop protection.

Chemical Structure and Properties

(Z)-Metominostrobin, systematically named (2Z)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide, is a synthetic fungicide belonging to the strobilurin class.[1] Its chemical structure is characterized by a toxophore derived from the naturally occurring strobilurins, which is responsible for its potent fungicidal activity.

Chemical Identifiers:

-

IUPAC Name: (2Z)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide[1]

-

CAS Number: 133408-51-2[1]

-

Molecular Formula: C₁₆H₁₆N₂O₃[1]

-

Molecular Weight: 284.31 g/mol [1]

Below is a 2D diagram of the chemical structure of (Z)-Metominostrobin.

Physicochemical Properties

A summary of the key physicochemical properties of (Z)-Metominostrobin is presented in the table below.

| Property | Value | Reference |

| Melting Point | 87-89 °C | [2] |

| 107-111 °C | [3] | |

| Boiling Point | 81-82 °C (for a solution in acetonitrile) | [4] |

| Water Solubility | 128 mg/L (at 20 °C) | [5] |

| Completely soluble (as a solution in acetonitrile) | [4] | |

| Vapor Pressure | 0.018 mPa (at 20 °C) | [5][6] |

| Octanol-Water Partition Coefficient (log P) | 2.5 |

Mode of Action and Fungicidal Spectrum

(Z)-Metominostrobin is a Quinone outside Inhibitor (QoI) fungicide.[5] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This disruption of electron transfer prevents ATP synthesis, ultimately leading to fungal cell death.

(Z)-Metominostrobin exhibits broad-spectrum fungicidal activity against a wide range of pathogenic fungi, particularly in major crops. It is effective against pathogens from the Ascomycota, Basidiomycota, Deuteromycota, and Oomycota classes.

Target Pathogens and Crops:

| Crop | Target Disease | Pathogen |

| Rice | Rice Blast | Pyricularia oryzae |

| Sheath Blight | Rhizoctonia solani | |

| Wheat | Powdery Mildew | Blumeria graminis |

| Rusts | Puccinia spp. | |

| Soybeans | Rust | Phakopsora pachyrhizi |

| Frogeye Leaf Spot | Cercospora sojina | |

| Cotton | Boll Rot Complex | Various fungi |

| Kidney Beans | Anthracnose | Colletotrichum lindemuthianum |

| Corn | Gray Leaf Spot | Cercospora zeae-maydis |

Experimental Protocols

Synthesis of (Z)-Metominostrobin

The synthesis of (Z)-Metominostrobin can be achieved through a multi-step process, as outlined in various patents.[2][7] A general laboratory-scale synthetic route is described below.

Step 1: Synthesis of 2-(phenoxy)benzoyl nitrile

-

In a reaction vessel, combine diphenyl ether and diethyl acetonitrile.

-

Perform a Friedel-Crafts acylation reaction using a suitable Lewis acid catalyst (e.g., AlCl₃).

-

The reaction mixture is typically stirred at a controlled temperature until the reaction is complete.

-

The product, 2-(phenoxy)benzoyl nitrile, is then isolated and purified.

Step 2: Synthesis of 2-(2-phenoxyphenyl)-2-oxoacetamide

-

The 2-(phenoxy)benzoyl nitrile from the previous step is subjected to hydrolysis under acidic or basic conditions.

-

For example, reacting with 6N hydrochloric acid at room temperature for approximately 24 hours.[2]

-

The resulting 2-(2-phenoxyphenyl)-2-oxoacetamide is then extracted and purified.

Step 3: Synthesis of 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide

-

The keto-amide from Step 2 is reacted with hydroxylamine sulfate in a suitable solvent like toluene.

-

The reaction is typically carried out at an elevated temperature (e.g., 70°C) for several hours.[7]

-

The oxime product is then isolated and purified.

Step 4: Synthesis of (Z)-Metominostrobin

-

The oxime from Step 3 is methylated using a methylating agent such as dimethyl sulfate in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) in a solvent like toluene.[2]

-

The reaction is typically carried out at room temperature.

-

The final product, (Z)-Metominostrobin, is then purified using techniques such as column chromatography.

Analytical Methodology for Residue Analysis

The determination of (Z)-Metominostrobin residues in environmental and agricultural samples is crucial for regulatory and safety purposes. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for its quantification.

Sample Preparation (QuEChERS Method) A widely used method for pesticide residue extraction from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

-

Homogenization: A representative sample (e.g., 10-15 g of crop material) is homogenized.

-

Extraction: The homogenized sample is mixed with acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Centrifugation: The mixture is centrifuged to separate the layers.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent (e.g., PSA, C18) to remove interfering matrix components.

-

Centrifugation and Filtration: The mixture is centrifuged again, and the supernatant is filtered before analysis.

HPLC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium formate additive) and an organic solvent like methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for (Z)-Metominostrobin are monitored for quantification and confirmation.

Impact on Fungal Signaling Pathways

The primary mode of action of (Z)-Metominostrobin is the direct inhibition of the mitochondrial electron transport chain. However, this disruption of cellular energy production can have downstream effects on various cellular signaling pathways.

-

Oxidative Stress Response: Inhibition of mitochondrial respiration can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress within the fungal cell. This can activate cellular defense mechanisms, including the expression of antioxidant enzymes. Fungi have evolved complex signaling networks, such as the high-osmolarity glycerol (HOG) pathway and transcription factors like Yap1 and Skn7, to respond to oxidative stress.[8][9] While direct interaction of (Z)-Metominostrobin with these pathways has not been extensively documented, the induced oxidative stress is likely to trigger these response mechanisms.

Further research is needed to fully elucidate the broader impact of (Z)-Metominostrobin on other fungal signaling cascades, such as those involved in cell wall integrity, morphogenesis, and virulence. Understanding these secondary effects could provide insights into potential synergistic fungicidal combinations and strategies to mitigate the development of resistance.

References

- 1. scbt.com [scbt.com]

- 2. CN102603563A - Preparation method of metominostrobin - Google Patents [patents.google.com]

- 3. 133408-51-2 CAS MSDS ((Z)-METOMINOSTROBIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. Metominostrobin (Ref: SSF 126)-Pesticide database [wppdb.com]

- 6. Metominostrobin (Ref: SSF 126) [sitem.herts.ac.uk]

- 7. CN102603563B - Preparation method of metominostrobin - Google Patents [patents.google.com]

- 8. Oxidative stress response pathways in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative stress response pathways in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-Metominostrobin's Mechanism of Action on Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Metominostrobin is a prominent member of the strobilurin class of fungicides, widely utilized in agriculture for the control of a broad spectrum of fungal pathogens. Its efficacy stems from its potent and specific inhibition of mitochondrial respiration, a fundamental process for cellular energy production. This technical guide provides an in-depth exploration of the molecular mechanism by which (Z)-Metominostrobin disrupts mitochondrial function, with a focus on its interaction with the cytochrome bc1 complex (Complex III) of the electron transport chain. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to serve as a comprehensive resource for researchers in fungal biology, toxicology, and fungicide development.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

(Z)-Metominostrobin, like other Quinone outside Inhibitor (QoI) fungicides, targets the cytochrome bc1 complex, a critical enzymatic hub in the mitochondrial electron transport chain. This complex catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, thereby contributing to the proton-motive force that drives ATP synthesis.

The binding site of (Z)-Metominostrobin is the "Qo" (Quinone outside) site of the cytochrome bc1 complex. By binding to this site, (Z)-Metominostrobin physically obstructs the binding of the natural substrate, ubiquinol. This competitive inhibition effectively halts the electron flow through Complex III, leading to a cascade of detrimental effects for the fungal cell:

-

Disruption of the Electron Transport Chain: The blockage at Complex III prevents the re-oxidation of ubiquinol, causing a backup of electrons in the earlier part of the chain (Complex I and II).

-

Collapse of the Mitochondrial Membrane Potential: The cessation of proton pumping by Complex III leads to a dissipation of the proton gradient across the inner mitochondrial membrane.

-

Depletion of Cellular ATP: Without the proton-motive force, ATP synthase cannot produce ATP, depriving the cell of its primary energy currency.

-

Increased Production of Reactive Oxygen Species (ROS): The stalled electron transport chain can lead to the incomplete reduction of oxygen, generating superoxide radicals and other damaging ROS.

The culmination of these effects is the inhibition of fungal spore germination and mycelial growth, ultimately leading to cell death.

Quantitative Inhibition Data

The inhibitory potency of (Z)-Metominostrobin and related QoI fungicides against the cytochrome bc1 complex has been quantified in various fungal species. The following table summarizes key data from a comparative study by Arakawa et al. (2018), which utilized a thermodynamic integration method to calculate the binding free energy and predict the pIC50 (-log(IC50)) values.

| Fungicide | Fungal Species | Target Protein | Calculated pIC50 |

| (Z)-Metominostrobin | Zymoseptoria tritici | Wild-type cytochrome b | 7.13 |

| Pyrenophora teres | Wild-type cytochrome b | 7.33 | |

| Azoxystrobin | Zymoseptoria tritici | Wild-type cytochrome b | 7.85 |

| Pyrenophora teres | Wild-type cytochrome b | 8.12 | |

| Pyraclostrobin | Zymoseptoria tritici | Wild-type cytochrome b | 8.52 |

| Pyrenophora teres | Wild-type cytochrome b | 8.75 |

Caption: Table summarizing the calculated pIC50 values of (Z)-Metominostrobin and other QoI fungicides against the wild-type cytochrome b protein from two significant plant pathogenic fungi. Higher pIC50 values indicate greater inhibitory potency.

Signaling Pathways and Logical Relationships

The inhibitory action of (Z)-Metominostrobin on the cytochrome bc1 complex initiates a cascade of events within the mitochondrion, as depicted in the following diagrams.

Caption: Mechanism of (Z)-Metominostrobin Inhibition of Mitochondrial Respiration.

Caption: Logical Flow of (Z)-Metominostrobin's Fungicidal Action.

Experimental Protocols

This section outlines a general methodology for determining the inhibitory activity of (Z)-Metominostrobin on mitochondrial respiration, adapted from protocols used for other QoI fungicides.

Isolation of Mitochondria from Fungal Mycelia

Objective: To obtain a purified and functional mitochondrial fraction from the target fungal species.

Materials:

-

Fungal mycelia (e.g., from liquid culture)

-

Mitochondrial isolation buffer (e.g., 0.6 M mannitol, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.2% (w/v) bovine serum albumin)

-

Homogenizer (e.g., Dounce or Potter-Elvehjem)

-

Refrigerated centrifuge

-

Spectrophotometer for protein quantification (e.g., Bradford assay)

Procedure:

-

Harvest fungal mycelia by filtration and wash with cold isolation buffer.

-

Resuspend the mycelia in fresh, ice-old isolation buffer.

-

Homogenize the mycelia on ice to disrupt the cell walls. The number of strokes and pestle clearance should be optimized for the specific fungal species.

-

Centrifuge the homogenate at a low speed (e.g., 1,500 x g for 10 minutes at 4°C) to pellet cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation step.

-

Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

-

Determine the protein concentration of the mitochondrial suspension.

Measurement of Mitochondrial Oxygen Consumption

Objective: To measure the rate of oxygen consumption by isolated mitochondria in the presence of various substrates and inhibitors, including (Z)-Metominostrobin.

Materials:

-

Isolated mitochondrial suspension

-

High-resolution respirometer with a Clark-type oxygen electrode or a Seahorse XF Analyzer

-

Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2)

-

Substrates (e.g., pyruvate, malate, succinate)

-

ADP (adenosine diphosphate)

-

Inhibitors: (Z)-Metominostrobin, rotenone (Complex I inhibitor), antimycin A (Complex III inhibitor), potassium cyanide (Complex IV inhibitor)

-

Uncoupler (e.g., FCCP)

Procedure (using a Clark-type electrode):

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Add a known amount of the mitochondrial suspension to the chamber.

-

Sequentially add substrates to stimulate respiration through different parts of the electron transport chain (e.g., pyruvate and malate for Complex I-linked respiration, followed by succinate for Complex II-linked respiration).

-

Initiate State 3 respiration by adding a saturating amount of ADP.

-

After a stable State 3 rate is established, add varying concentrations of (Z)-Metominostrobin to the chamber and record the inhibition of oxygen consumption.

-

As controls, perform experiments with known inhibitors (rotenone, antimycin A, KCN) to confirm the integrity and functionality of the different respiratory complexes.

-

Use an uncoupler like FCCP to measure the maximal respiratory capacity.

Determination of IC50 Value

Objective: To calculate the concentration of (Z)-Metominostrobin that causes 50% inhibition of mitochondrial respiration.

Procedure:

-

Plot the percentage of inhibition of oxygen consumption (relative to the uninhibited control) against the logarithm of the (Z)-Metominostrobin concentration.

-

Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

The IC50 value is the concentration of the inhibitor at which the curve crosses the 50% inhibition mark.

Experimental Workflow Diagram

Caption: Experimental Workflow for Determining the IC50 of (Z)-Metominostrobin.

Conclusion

(Z)-Metominostrobin is a potent inhibitor of fungal mitochondrial respiration, acting specifically on the Qo site of the cytochrome bc1 complex. This targeted action disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, fungal cell death. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate details of its mechanism of action and to explore the development of novel fungicides with improved efficacy and reduced potential for resistance. Understanding the precise molecular interactions between (Z)-Metominostrobin and its target is paramount for the rational design of next-generation antifungal agents.

(Z)-Metominostrobin: An In-Depth Technical Guide to its Environmental Fate and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Metominostrobin is a synthetic fungicide belonging to the strobilurin class of agrochemicals. Strobilurins are known for their broad-spectrum fungicidal activity, which they achieve by inhibiting mitochondrial respiration in fungi. As with any agrochemical, understanding the environmental fate and degradation of (Z)-Metominostrobin is paramount for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental degradation pathways of (Z)-Metominostrobin, including hydrolysis, photolysis, and biodegradation in soil and aquatic environments. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of degradation pathways to aid researchers and professionals in the field.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for predicting its behavior and fate in the environment.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆N₂O₃ | [1] |

| Molecular Weight | 284.31 g/mol | [1] |

| Isomerism | (Z)-Metominostrobin is the geometric isomer of (E)-Metominostrobin. The commercial product is typically the more biologically active (E)-isomer. | [1] |

Environmental Degradation Pathways

(Z)-Metominostrobin is subject to degradation in the environment through a combination of abiotic and biotic processes. The principal degradation pathways include hydrolysis, photolysis, and microbial degradation in soil and aquatic systems.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is significantly influenced by the pH of the surrounding environment.

Quantitative Data on Hydrolysis

Experimental Protocol for Hydrolysis Studies (Following OECD Guideline 111)

Hydrolysis studies are typically conducted in accordance with the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: "Hydrolysis as a Function of pH".[2][3][4]

-

Objective: To determine the rate of abiotic hydrolysis of a test substance in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and to identify the degradation products.

-

Methodology:

-

Test Substance: A stock solution of high-purity (Z)-Metominostrobin is prepared in a water-miscible solvent.

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared for pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

-

Incubation: A small aliquot of the stock solution is added to each buffer solution in sterile, sealed vessels. The concentration of the test substance is kept low to mimic environmental concentrations.

-

Temperature: The test is typically conducted at a constant temperature, often 50°C for a preliminary test to assess stability, followed by more detailed studies at environmentally relevant temperatures (e.g., 20-25°C).

-

Sampling: Samples are taken at various time intervals.

-

Analysis: The concentration of the parent compound and the formation of degradation products are monitored over time using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The half-life (DT50) is then calculated assuming first-order kinetics.

-

Photolysis

Photolysis is the degradation of a molecule caused by the absorption of light energy. This process is a significant degradation pathway for pesticides present on plant surfaces, in the upper layers of soil, and in clear surface waters.

Quantitative Data on Photolysis

Specific quantitative data for the photolysis of (Z)-Metominostrobin, such as quantum yield and half-life under various light conditions, are not well-documented in the available literature. For the related strobilurin dimoxystrobin, both E and Z isomers are considered in environmental exposure assessments, suggesting that photoisomerization can occur.[5]

Experimental Protocol for Aqueous Photolysis Studies (Following OECD Guideline)

Aqueous photolysis studies are generally performed according to established OECD guidelines.

-

Objective: To determine the rate of photodegradation of a substance in water when exposed to light and to identify the photoproducts.

-

Methodology:

-

Test Solution: A solution of (Z)-Metominostrobin is prepared in sterile, purified water, often buffered to a specific pH.

-

Light Source: A light source that simulates natural sunlight is used, such as a xenon arc lamp with appropriate filters to cut off wavelengths not present in natural sunlight (<290 nm).

-

Irradiation: The test solution is irradiated in quartz tubes or other suitable transparent vessels. Dark controls (vessels wrapped in aluminum foil) are run in parallel to account for any degradation not caused by light.

-

Temperature: The temperature is maintained at a constant, environmentally relevant level.

-

Sampling and Analysis: Samples are taken at various time intervals and analyzed for the parent compound and photoproducts using techniques like HPLC or LC-MS.

-

Data Analysis: The rate of photolysis and the half-life (DT50) are calculated.

-

Biodegradation in Soil

Biodegradation in soil is a critical process that determines the persistence of pesticides in the terrestrial environment. It is primarily mediated by soil microorganisms.

Quantitative Data on Soil Biodegradation

The Pesticide Properties Database (PPDB) reports a typical aerobic soil degradation half-life (DT50) of 98 days for Metominostrobin, classifying it as moderately persistent.[1] However, this value is not specified for the (Z)-isomer. In a study on the related strobilurin dimoxystrobin, both E and Z isomers were considered together for the environmental exposure assessment in soil.[5]

Experimental Protocol for Aerobic and Anaerobic Soil Metabolism Studies (Following OECD Guideline 307)

These studies are conducted following the OECD Guideline for the Testing of Chemicals, Section 3, Test No. 307: "Aerobic and Anaerobic Transformation in Soil".[6][7]

-

Objective: To determine the rate and route of degradation of a test substance in soil under aerobic and anaerobic conditions.

-

Methodology:

-

Soil Selection: Representative agricultural soils are selected and characterized (e.g., texture, pH, organic carbon content).

-

Test Substance Application: The soil is treated with a solution of (Z)-Metominostrobin, often radiolabeled (e.g., with ¹⁴C) to facilitate tracking of the parent compound and its metabolites.

-

Incubation Conditions:

-

Aerobic: The treated soil is incubated in the dark at a constant temperature and moisture content, with a continuous supply of air. Volatile degradation products (e.g., ¹⁴CO₂) are trapped.

-

Anaerobic: The soil is incubated under aerobic conditions for a short period before being flooded with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling: Soil samples are collected at various time intervals.

-

Extraction and Analysis: The soil is extracted with appropriate solvents. The parent compound and its degradation products in the extracts are separated and quantified using techniques like HPLC, LC-MS, and Gas Chromatography-Mass Spectrometry (GC-MS). Non-extractable residues are also quantified.

-

Data Analysis: The degradation rate and half-life (DT50) are calculated. A metabolic pathway is proposed based on the identified degradation products.

-

Putative Degradation Pathways

While specific degradation pathways for (Z)-Metominostrobin are not extensively detailed in the public literature, based on the known degradation of other strobilurin fungicides, the following transformations are plausible.

Hydrolysis:

-

Cleavage of the ether linkage between the two phenyl rings.

-

Hydrolysis of the amide group to a carboxylic acid.

Photolysis:

-

Photoisomerization from the (Z)- to the (E)-isomer.

-

Cleavage of the ether bond.

-

Reactions involving the methoxyimino group.

Biodegradation:

-

Similar to hydrolysis, cleavage of the ether and amide linkages by microbial enzymes.

-

Hydroxylation of the aromatic rings.

-

Demethylation of the methoxyimino group.

-

Further degradation of the initial metabolites into smaller molecules, eventually leading to mineralization (conversion to CO₂, water, and mineral salts).

Conclusion

The environmental fate of (Z)-Metominostrobin is governed by a combination of hydrolysis, photolysis, and biodegradation. While a typical aerobic soil half-life for Metominostrobin is available, specific quantitative data for the (Z)-isomer, particularly for hydrolysis and photolysis under various environmental conditions, remains limited in the public domain. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a framework for generating such data. Further research is needed to fully elucidate the degradation pathways and identify the specific metabolites of (Z)-Metominostrobin to conduct a comprehensive environmental risk assessment. The provided diagrams offer a visual summary of the experimental workflows and a putative model of the degradation pathways based on current knowledge of strobilurin chemistry.

References

- 1. Metominostrobin (Ref: SSF 126) [sitem.herts.ac.uk]

- 2. oecd.org [oecd.org]

- 3. biotecnologiebt.it [biotecnologiebt.it]

- 4. images.chemycal.com [images.chemycal.com]

- 5. Statement concerning the assessment of environmental fate and behaviour and ecotoxicology in the context of the pesticides peer review of the active substance dimoxystrobin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aerobic and Anaerobic Soil Metabolism | springerprofessional.de [springerprofessional.de]

(Z)-Metominostrobin: A Comprehensive Toxicological Profile and Safety Assessment

(Z)-Metominostrobin is a broad-spectrum strobilurin fungicide utilized in agriculture to control a variety of fungal pathogens on crops such as rice, fruits, and vegetables.[1] Its fungicidal activity stems from the inhibition of mitochondrial respiration, a vital energy-producing process in fungi.[2][3] This technical guide provides an in-depth analysis of the toxicological profile and safety data of (Z)-Metominostrobin, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

(Z)-Metominostrobin belongs to the Quinone outside Inhibitor (QoI) class of fungicides. Its primary mode of action is the inhibition of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[2] This inhibition blocks the transfer of electrons, thereby disrupting the production of ATP, the cell's primary energy currency, ultimately leading to fungal cell death.

Toxicological Profile

A comprehensive evaluation of the toxicological data for (Z)-Metominostrobin has been conducted through a battery of in vitro and in vivo studies. The key findings are summarized below.

Acute Toxicity

(Z)-Metominostrobin exhibits moderate acute toxicity via the oral route. The acute dermal and inhalation toxicities are low.

| Endpoint | Species | Value | Classification | Reference |

| Oral LD50 | Rat | 708 mg/kg bw | Moderate | [4] |

| Dermal LD50 | Rabbit | > 2000 mg/kg bw | Low | [5] |

| Inhalation LC50 (4h) | Rat | > 3.8 mg/L | Low | [5] |

| Skin Irritation | Rabbit | Not an irritant | - | [5] |

| Eye Irritation | Rabbit | Irritant | - | [5] |

| Skin Sensitization | Animal studies | Not a sensitizer | - | [5] |

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies have identified the liver, kidneys, and blood as the primary target organs for (Z)-Metominostrobin.

| Study | Species | NOAEL | LOAEL | Key Findings at LOAEL | Reference |

| 90-day oral | Rat | 8.8 mg/kg bw/day | 44.9 mg/kg bw/day | Centrilobular hepatocellular hypertrophy, chronic progressive nephropathy, anemia. | [4] |

| 90-day oral | Mouse | 34.1 mg/kg bw/day | 348 mg/kg bw/day | Hepatomegaly, periportal hepatocyte hypertrophy. | [4] |

| 90-day oral | Dog | 3 mg/kg bw/day | 120 mg/kg bw/day | Centrilobular hepatocellular hypertrophy. | [4] |

| 1-year oral | Dog | 2 mg/kg bw/day | 30 mg/kg bw/day | Increased alkaline phosphatase (ALP). | [4] |

| 2-year chronic/carcinogenicity | Rat | 1.6 mg/kg bw/day | 8.3 mg/kg bw/day | Increased incidence of hepatocellular adenoma and large granular lymphocytic (LGL) leukemia. | [4] |

Carcinogenicity

In a two-year combined chronic toxicity and carcinogenicity study in rats, an increased incidence of hepatocellular adenoma and large granular lymphocytic (LGL) leukemia was observed at the highest dose tested.[4] However, the mode of action for these tumors is considered non-genotoxic, allowing for the establishment of a threshold.[4] The increase in LGL leukemia is considered a strain-specific effect in Fischer rats and is not deemed relevant for human risk assessment.[4] No evidence of carcinogenicity was observed in an 18-month study in mice.[4]

Genotoxicity

| Test | System | Result | Reference |

| Ames Test | S. typhimurium | Negative | [5] |

| In vitro Mammalian Cell Gene Mutation | - | - | - |

| In vitro Chromosomal Aberration | - | - | - |

| In vivo Micronucleus Test | Mammalian somatic cells | Equivocal/Positive in some tests | [5] |

Reproductive and Developmental Toxicity

(Z)-Metominostrobin has been evaluated for its potential to affect reproduction and development in multi-generation and developmental toxicity studies.

| Study | Species | NOAEL (Parental) | NOAEL (Reproductive) | NOAEL (Developmental) | Key Findings | Reference |

| Two-Generation | Rat | 2.5 mg/kg bw/day | - | 2.5 mg/kg bw/day | No effects on fertility. Offspring effects included centrilobular hepatocellular hypertrophy. | [4] |

| Developmental | Rat | 25 mg/kg bw/day | - | 225 mg/kg bw/day | No teratogenicity observed. | [4] |

| Developmental | Rabbit | 30 mg/kg bw/day | - | 150 mg/kg bw/day | Maternal toxicity at the highest dose. Increased incidence of skeletal variations (excess ribs) in fetuses. No teratogenicity observed. | [4] |

Safety Data and Reference Values

Based on the comprehensive toxicological data, regulatory bodies have established an Acceptable Daily Intake (ADI) and an Acute Reference Dose (ARfD) for (Z)-Metominostrobin.

-

Acceptable Daily Intake (ADI): 0.016 mg/kg bw/day[4]

-

This is based on the No-Observed-Adverse-Effect Level (NOAEL) of 1.6 mg/kg bw/day from the 2-year combined chronic toxicity/carcinogenicity study in rats, to which a safety factor of 100 was applied.[4]

-

-

Acute Reference Dose (ARfD): 0.78 mg/kg bw[4]

-

This is derived from a NOAEL of 78.1 mg/kg bw from general pharmacology studies in mice and rabbits, with a safety factor of 100 applied.[4]

-

Ecotoxicological Profile

The potential environmental impact of (Z)-Metominostrobin has been assessed through studies on various non-target organisms.

| Organism | Endpoint | Value | Reference |

| Fish (Carp) | 96-hour LC50 | > 18.1 mg/L | [2] |

| Aquatic Invertebrate (Daphnia pulex) | 48-hour EC50 | > 14.0 mg/L | [2] |

| Algae | - | - | - |

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are crucial for the interpretation and replication of the findings. The following provides a generalized workflow for a standard battery of genotoxicity tests.

Conclusion

(Z)-Metominostrobin demonstrates a well-characterized toxicological profile. The primary target organs upon repeated exposure are the liver, kidneys, and blood. While carcinogenic effects were observed in a single rat study, the non-genotoxic mode of action allows for the establishment of a safe threshold for exposure. The substance is not considered to be a reproductive or developmental toxicant. The established ADI and ARfD provide a basis for ensuring consumer safety. Further research to clarify the equivocal in vivo genotoxicity findings and to expand the ecotoxicological database would provide a more complete understanding of the safety profile of (Z)-Metominostrobin.

References

(Z)-Metominostrobin: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (Z)-Metominostrobin in organic solvents. Due to the limited availability of specific quantitative data for the (Z)-isomer in publicly accessible literature, this document presents the available data for Metominostrobin, alongside a comprehensive, synthesized experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals involved in the development and formulation of products containing this active ingredient.

Core Data Presentation: Solubility of Metominostrobin

The following table summarizes the available quantitative solubility data for Metominostrobin. It is important to note that the specific isomer was not designated in the source data.

| Organic Solvent | Temperature (°C) | Solubility (mg/L) |

| Dichloromethane | 20 | 1,380,000[1] |

Experimental Protocol: Determination of (Z)-Metominostrobin Solubility in Organic Solvents

The following is a detailed methodology for determining the solubility of (Z)-Metominostrobin in an organic solvent, based on established scientific principles such as the shake-flask method, followed by quantitative analysis.

1. Materials and Equipment:

-

(Z)-Metominostrobin (analytical standard, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to ±0.1 mg)

-

Volumetric flasks and pipettes (Class A)

-

Glass vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

-

Vortex mixer

-

Centrifuge (optional)

2. Preparation of Standard Solutions:

-

Accurately weigh a precise amount of (Z)-Metominostrobin and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of a high concentration.

-

Perform serial dilutions of the stock solution with the same solvent to create a series of calibration standards with known concentrations. This calibration curve will be used to determine the concentration of the saturated solution.

3. Solubility Determination (Shake-Flask Method):

-

Add an excess amount of (Z)-Metominostrobin to a series of glass vials. The excess solid should be visually apparent.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 20°C, 25°C, 37°C).

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., several hours) to allow the excess solid to settle.

4. Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the supernatant from each vial using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

If necessary, dilute the filtered supernatant with the organic solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the prepared samples using a validated HPLC or GC method. The choice of method will depend on the physicochemical properties of (Z)-Metominostrobin and the solvent.

-

Quantify the concentration of (Z)-Metominostrobin in the samples by comparing the analytical response to the calibration curve generated from the standard solutions.

5. Data Analysis and Reporting:

-

Calculate the solubility of (Z)-Metominostrobin in the organic solvent at the specified temperature. The solubility is the average concentration determined from the replicate saturated solutions.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of (Z)-Metominostrobin in an organic solvent.

Caption: Experimental workflow for solubility determination.

References

Stability of (Z)-Metominostrobin: A Technical Guide on pH and Temperature Effects

For Researchers, Scientists, and Drug Development Professionals

Metominostrobin, a broad-spectrum fungicide, exists as (E) and (Z) isomers, with the (E)-isomer being the more common and biologically active form. However, understanding the stability of the (Z)-isomer is crucial for a complete profile of the active substance, as isomerization can occur under certain environmental conditions.

Hydrolytic Stability of (Z)-Metominostrobin

Hydrolysis is a key degradation pathway for many pesticides in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the solution. For strobilurin fungicides, the ester and ether linkages can be susceptible to hydrolysis, particularly under alkaline or acidic conditions.

Expected pH-Dependent Hydrolysis Profile

Based on the chemical structure of metominostrobin, it is anticipated that the molecule will exhibit stability around neutral pH (pH 7). Degradation is expected to accelerate under both acidic (pH 4) and alkaline (pH 9) conditions. The primary mechanism of degradation is likely the cleavage of the ether linkage and potentially the amide bond.

Illustrative Hydrolysis Data

The following table presents a hypothetical summary of the hydrolytic stability of (Z)-metominostrobin at 25°C. Note: This data is illustrative and not based on experimental results.

| pH | Half-life (t½) in days | Degradation Rate Constant (k) (day⁻¹) |

| 4 | 150 | 0.0046 |

| 7 | Stable (> 1 year) | < 0.0019 |

| 9 | 30 | 0.0231 |

Experimental Protocol for Hydrolysis Study

A standardized hydrolysis study can be conducted following OECD Guideline 111.

Objective: To determine the rate of hydrolysis of (Z)-metominostrobin in sterile aqueous buffer solutions at different pH values (4, 7, and 9) and at a constant temperature.

Materials:

-

(Z)-Metominostrobin analytical standard

-

Sterile aqueous buffer solutions:

-

pH 4.0 (e.g., 0.05 M acetate buffer)

-

pH 7.0 (e.g., 0.05 M phosphate buffer)

-

pH 9.0 (e.g., 0.05 M borate buffer)

-

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Constant temperature incubator or water bath

-

HPLC-UV or HPLC-MS/MS system

-

Sterile glassware

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of (Z)-metominostrobin in a minimal amount of a water-miscible solvent (e.g., acetonitrile). Spike the sterile buffer solutions with the stock solution to achieve a final concentration of approximately 1-10 µg/mL. The volume of the organic solvent should not exceed 1% of the total volume.

-

Incubation: Dispense aliquots of the test solutions into sterile, sealed vials and place them in a constant temperature incubator or water bath maintained at 25°C in the dark.

-

Sampling: At predetermined time intervals, withdraw duplicate samples from each pH series. The sampling frequency should be adjusted based on the expected degradation rate.

-

Analysis: Immediately analyze the samples for the concentration of (Z)-metominostrobin using a validated analytical method (e.g., HPLC-UV or HPLC-MS/MS).

-

Data Analysis: Plot the natural logarithm of the concentration of (Z)-metominostrobin versus time. The degradation rate constant (k) is determined from the slope of the regression line, and the half-life (t½) is calculated using the formula: t½ = ln(2)/k.

Thermal Stability of (Z)-Metominostrobin

Temperature is another critical factor influencing the stability of chemical compounds. Elevated temperatures can accelerate degradation reactions, leading to a shorter shelf-life and the formation of degradation products.

Expected Thermal Degradation Profile

The thermal stability of (Z)-metominostrobin is expected to decrease with increasing temperature. The degradation is likely to follow first-order kinetics.

Illustrative Thermal Degradation Data

The following table provides a hypothetical summary of the thermal stability of (Z)-metominostrobin at pH 7. Note: This data is illustrative and not based on experimental results.

| Temperature (°C) | Half-life (t½) in days | Degradation Rate Constant (k) (day⁻¹) |

| 20 | Stable (> 1 year) | < 0.0019 |

| 40 | 180 | 0.0038 |

| 60 | 45 | 0.0154 |

Experimental Protocol for Thermal Degradation Study

Objective: To determine the rate of thermal degradation of (Z)-metominostrobin at various temperatures.

Materials:

-

(Z)-Metominostrobin analytical standard

-

Sterile aqueous buffer solution (pH 7)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Constant temperature ovens or incubators

-

HPLC-UV or HPLC-MS/MS system

-

Sterile glassware

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution and spike the sterile pH 7 buffer as described in the hydrolysis protocol.

-

Incubation: Dispense aliquots of the test solutions into sterile, sealed vials and place them in constant temperature ovens set at different temperatures (e.g., 20°C, 40°C, and 60°C) in the dark.

-

Sampling and Analysis: Follow the sampling and analysis procedures as outlined in the hydrolysis protocol.

-

Data Analysis: Determine the degradation rate constants and half-lives at each temperature. The activation energy (Ea) for the degradation reaction can be calculated using the Arrhenius equation by plotting ln(k) versus 1/T (where T is the absolute temperature in Kelvin).

Visualizations

Hypothetical Degradation Pathway of Metominostrobin

The following diagram illustrates a plausible degradation pathway for metominostrobin under hydrolytic conditions. The primary degradation products are likely to be the corresponding acid and alcohol resulting from ether and amide cleavage.

Methodological & Application

Application Note: Development and Validation of a HPLC-UV Method for the Quantification of (Z)-Metominostrobin

Abstract

This application note describes a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of (Z)-Metominostrobin, a broad-spectrum fungicide. The developed method is suitable for the determination of (Z)-Metominostrobin in technical materials and formulated products. The method utilizes a reversed-phase C18 column with an isocratic mobile phase, ensuring a rapid and efficient separation. The method has been validated in accordance with common analytical chemistry guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.

Introduction

(Z)-Metominostrobin belongs to the strobilurin class of fungicides, which are widely used in agriculture to control a variety of fungal diseases in crops.[1] Accurate and reliable analytical methods are crucial for the quality control of (Z)-Metominostrobin in its technical grade and commercial formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of such compounds due to its specificity, sensitivity, and robustness.[2] This application note provides a detailed protocol for the development and validation of an HPLC-UV method for the quantification of (Z)-Metominostrobin.

Experimental

Instrumentation

A standard HPLC system equipped with a UV-Vis detector, autosampler, and a column oven was used. Data acquisition and processing were performed using a suitable chromatography data system.

Chemicals and Reagents

-

(Z)-Metominostrobin analytical standard (purity >99%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

Chromatographic Conditions

Based on methods developed for structurally similar strobilurin fungicides, the following chromatographic conditions are recommended:[2][3]

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 40°C |

| Detection Wavelength | 240 nm |

| Run Time | Approximately 10 minutes |

Protocols

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of (Z)-Metominostrobin analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 50 µg/mL.

Sample Preparation (for a 20% SC Formulation)

-

Accurately weigh a quantity of the formulation equivalent to 25 mg of (Z)-Metominostrobin into a 25 mL volumetric flask.

-

Add approximately 15 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with acetonitrile and mix thoroughly.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 20 µg/mL).

Method Validation Summary

The developed method should be validated to ensure its suitability for the intended purpose. The following table summarizes the typical validation parameters and their acceptance criteria.

| Validation Parameter | Typical Results | Acceptance Criteria |

| Linearity (µg/mL) | 1 - 50 | Correlation Coefficient (r²) ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |

| Precision (% RSD) | ||

| - Repeatability | < 1.0% | ≤ 2.0% |

| - Intermediate Precision | < 2.0% | ≤ 2.0% |

| Limit of Detection (LOD) (µg/mL) | 0.1 | To be determined |

| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | To be determined |

| Specificity | No interference from blank and placebo at the retention time of the analyte. | No interference |

Experimental Workflow

References

Application Note: Quantitative Analysis of (Z)-Metominostrobin in Agricultural Samples

Introduction

(Z)-Metominostrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops such as rice, fruits, and vegetables. Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for (Z)-Metominostrobin in various agricultural commodities to ensure consumer safety. Accurate and sensitive analytical methods are crucial for monitoring compliance with these MRLs and for conducting environmental fate and risk assessment studies. This application note provides a detailed protocol for the quantitative analysis of (Z)-Metominostrobin in agricultural samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Principle

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide range of food and agricultural matrices.[1][2][3][4] The procedure involves an initial extraction with acetonitrile followed by a salting-out step to partition the pesticides into the organic phase. A subsequent dispersive solid-phase extraction (d-SPE) step is employed to remove interfering matrix components. The final extract is then analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of (Z)-Metominostrobin.

Experimental Protocols

Materials and Reagents

-

(Z)-Metominostrobin analytical standard (purity >98%)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for samples with high pigment content)

-

0.22 µm syringe filters

Equipment

-

High-speed blender or homogenizer

-

Centrifuge capable of 4000 rpm

-

Vortex mixer

-

Analytical balance

-

Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

-

C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm)

Sample Preparation: QuEChERS Protocol

-

Homogenization: Weigh 10 g of a representative homogenized agricultural sample (e.g., rice, chopped fruits, or vegetables) into a 50 mL centrifuge tube. For dry samples like rice, add 10 mL of ultrapure water and allow to soak for 30 minutes.

-

Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute.

-

Salting-Out: Add a QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For highly pigmented samples, 7.5 mg of GCB can be added.

-

Vortex and Centrifuge: Vortex the microcentrifuge tube for 30 seconds, then centrifuge at 10,000 rpm for 2 minutes.

-

Final Extract: Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Method Validation Parameters

A study for the simultaneous determination of seven strobilurin fungicides, including (Z)-Metominostrobin, in Chinese herbs using a similar extraction and LC-MS/MS technique reported the following validation data.[5]

| Parameter | (Z)-Metominostrobin |

| Limit of Quantification (LOQ) | 10 µg/kg |

| Recovery | 60.4% - 110% |

| Relative Standard Deviation (RSD) | 1.2% - 17% |

Data Presentation

The following table summarizes typical MRM transitions for (Z)-Metominostrobin. The most intense transition is generally used for quantification, while the second is used for confirmation.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| (Z)-Metominostrobin | 285.1 | 182.1 | 167.1 |

Visualizations

Caption: Experimental workflow for (Z)-Metominostrobin analysis.

Conclusion

The described QuEChERS extraction method coupled with LC-MS/MS analysis provides a robust and sensitive protocol for the quantitative determination of (Z)-Metominostrobin in a variety of agricultural samples. The method is characterized by its simplicity, high throughput, and the ability to achieve low detection limits, making it suitable for routine monitoring and regulatory compliance testing.

References

Application Notes and Protocols for (Z)-Metominostrobin in In Vitro Fungicidal Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Metominostrobin is a synthetic fungicide belonging to the strobilurin class, which are known for their broad-spectrum activity against a wide range of fungal pathogens.[1][2] Like other strobilurins, its primary mode of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[1][3][4][5] This disruption of ATP synthesis ultimately leads to fungal cell death.[4] These application notes provide detailed protocols for the formulation of (Z)-Metominostrobin and its use in in vitro fungicidal assays to determine its efficacy against various fungal species.

Mechanism of Action: Inhibition of the Q-Cycle

(Z)-Metominostrobin exerts its fungicidal effect by targeting the Q-cycle, a process that facilitates electron transfer and proton translocation within the cytochrome bc1 complex of the inner mitochondrial membrane. The Q-cycle involves the oxidation of ubiquinol (QH2) at the Qo site and the subsequent transfer of electrons to cytochrome c. (Z)-Metominostrobin competitively binds to the Qo site, blocking the binding of ubiquinol and thereby inhibiting the electron transfer to the Rieske iron-sulfur protein and cytochrome b.[3][5] This leads to a halt in the electron transport chain, cessation of ATP production, and ultimately, fungal cell death.

Caption: Signaling pathway of (Z)-Metominostrobin inhibiting the Q-cycle.

Experimental Protocols

Preparation of (Z)-Metominostrobin Stock Solution

Due to the low aqueous solubility of (Z)-Metominostrobin, a stock solution must be prepared using an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro assays.

Materials:

-

(Z)-Metominostrobin (analytical standard)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Accurately weigh a desired amount of (Z)-Metominostrobin powder (e.g., 10 mg) in a sterile microcentrifuge tube.

-

Add a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

-

Vortex the tube thoroughly until the compound is completely dissolved.

-

This stock solution can be stored at -20°C for long-term use. When needed, thaw at room temperature before preparing working solutions. Note: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the fungal cells.[6][7]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

(Z)-Metominostrobin stock solution

-

Fungal isolate(s) of interest

-

Appropriate sterile liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Sterile 96-well microtiter plates

-

Sterile diluent (e.g., sterile water or growth medium)

-

Spectrophotometer or microplate reader

-

Incubator

Protocol Workflow:

Caption: Experimental workflow for MIC determination.

Detailed Protocol:

-

Inoculum Preparation:

-

Culture the fungal isolate on a suitable agar medium.

-

Prepare a fungal suspension in sterile saline or medium, and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Further dilute the suspension in the growth medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

-

-

Serial Dilution of (Z)-Metominostrobin:

-

In a sterile 96-well plate, add 100 µL of sterile growth medium to wells 2 through 12 of a designated row.

-

Prepare a working solution of (Z)-Metominostrobin from the stock solution. For example, dilute the 10 mg/mL stock to 200 µg/mL in the growth medium.

-

Add 200 µL of this 200 µg/mL working solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 should serve as the growth control (containing only medium and inoculum).

-

Well 12 should serve as the sterility control (containing only medium).

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and halve the concentration of the fungicide in each well.

-

-

Incubation:

-

Seal the plate and incubate at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the growth rate of the fungus.

-

-

MIC Determination:

-

The MIC is the lowest concentration of (Z)-Metominostrobin at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density (OD) using a microplate reader.

-

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus. It is determined as a subsequent step after the MIC assay.

Materials:

-

96-well plate from the completed MIC assay

-

Sterile agar plates (e.g., Sabouraud Dextrose Agar)

-

Sterile micropipette and tips

Protocol:

-

From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

-

Spot-inoculate the aliquots onto separate, labeled sections of an agar plate.

-

Include a subculture from the growth control well to ensure the viability of the fungus.

-

Incubate the agar plate at the appropriate temperature until growth is visible in the control spot.

-

The MFC is the lowest concentration of (Z)-Metominostrobin from which no fungal colonies grow on the agar plate, indicating at least a 99.9% reduction in the initial inoculum.

Data Presentation

The results of the in vitro fungicidal assays should be presented in a clear and organized manner to allow for easy comparison and interpretation.

Table 1: MIC and MFC Values of (Z)-Metominostrobin against Various Fungal Species

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |

| Aspergillus fumigatus | ||||

| Candida albicans | ||||

| Fusarium oxysporum | ||||

| Botrytis cinerea |

Interpretation: An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio of > 4 suggests fungistatic activity.

Table 2: Example of a 96-Well Plate Layout for MIC Determination

| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |

| (Z)-Metominostrobin (µg/mL) | 100 | 50 | 25 | 12.5 | 6.25 | 3.13 | 1.56 | 0.78 | 0.39 | 0.20 | 0 | 0 |

| Inoculum | + | + | + | + | + | + | + | + | + | + | + | - |

| Growth (Visible) |

Conclusion

These protocols provide a framework for the in vitro evaluation of (Z)-Metominostrobin's fungicidal properties. Adherence to standardized methodologies is crucial for obtaining reproducible and comparable results. The data generated from these assays are essential for understanding the antifungal spectrum and potency of (Z)-Metominostrobin, which can inform its application in agricultural and potentially clinical settings. Further investigations may include time-kill assays to study the dynamics of fungal killing and checkerboard assays to assess synergistic or antagonistic interactions with other antifungal agents.

References

- 1. aklectures.com [aklectures.com]

- 2. researchgate.net [researchgate.net]